molecular formula C23H29N3O2S B264505 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B264505
M. Wt: 411.6 g/mol
InChI Key: FHLKSQYBROASFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrano[4,3-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings, along with a piperidinyl and sulfide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of the pyrano[4,3-d]pyrimidine core through cyclization reactions involving aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

2-[[7,7-dimethyl-2-(3-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C23H29N3O2S/c1-16-8-7-9-17(12-16)21-24-19-13-23(2,3)28-14-18(19)22(25-21)29-15-20(27)26-10-5-4-6-11-26/h7-9,12H,4-6,10-11,13-15H2,1-3H3

InChI Key

FHLKSQYBROASFD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4

Origin of Product

United States

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